molecular formula C9H6F3NO2 B092662 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene CAS No. 16588-75-3

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene

Cat. No. B092662
Key on ui cas rn: 16588-75-3
M. Wt: 217.14 g/mol
InChI Key: YMQVJIXUIXHEGG-UHFFFAOYSA-N
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Patent
US08372972B2

Procedure details

2-Methoxy-5-trifluoromethylphenyl isocyanate (1057.8 g) is dissolved in acetonitrile (4240 ml), then 2-fluoroaniline (540.8 g) is added thereto and the mixture is rinsed in with acetonitrile (50 ml). The resulting clear solution is stirred under reflux (ca. 82° C.) for 4 h, then seeded at ca. 78° C. and stirred for ca. 15 min. The suspension is cooled to 0° C., and the product is filtered off with suction and washed with acetonitrile (950 ml, cooled to 0-5° C.). The product is dried overnight at 45° C. in a vacuum drying oven using entraining nitrogen. A total of 1380.8 g of N-(2-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea are obtained as a solid, corresponding to 86.4% of theory.
Quantity
1057.8 g
Type
reactant
Reaction Step One
Quantity
4240 mL
Type
solvent
Reaction Step One
Quantity
540.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[N:13]=[C:14]=[O:15].[F:16][C:17]1[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=1[NH2:19]>C(#N)C>[F:16][C:17]1[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=1[NH:19][C:14]([NH:13][C:4]1[CH:5]=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])=[O:15]

Inputs

Step One
Name
Quantity
1057.8 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C(F)(F)F)N=C=O
Name
Quantity
4240 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
540.8 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
The resulting clear solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is rinsed in with acetonitrile (50 ml)
CUSTOM
Type
CUSTOM
Details
seeded at ca. 78° C.
STIRRING
Type
STIRRING
Details
stirred for ca. 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
washed with acetonitrile (950 ml, cooled to 0-5° C.)
CUSTOM
Type
CUSTOM
Details
The product is dried overnight at 45° C. in a vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
drying oven

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1380.8 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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